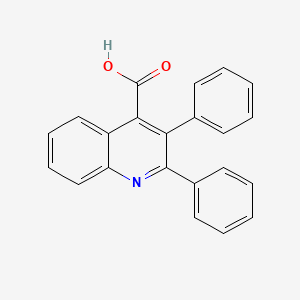
N-4H-1,2,4-triazol-3-yl-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4H-1,2,4-triazol-3-yl-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the triazole family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-4H-1,2,4-triazol-3-yl-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting enzymes or interfering with cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungal and bacterial pathogens by disrupting their cell membranes or inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. In fungal and bacterial pathogens, it has been reported to disrupt membrane integrity, inhibit enzyme activity, and interfere with metabolic pathways. In plants, it has been found to enhance root growth, increase chlorophyll content, and improve photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-4H-1,2,4-triazol-3-yl-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its diverse biological activities, which make it a versatile tool for investigating various biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on N-4H-1,2,4-triazol-3-yl-2-(2,3,5-trimethylphenoxy)acetamide. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal and bacterial infections, and inflammatory disorders. Another direction is to investigate its use as a plant growth regulator and crop protectant. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action and optimize the biological activities of this compound.
Méthodes De Synthèse
The synthesis of N-4H-1,2,4-triazol-3-yl-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 2-(2,3,5-trimethylphenoxy)acetic acid with 4-amino-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-4H-1,2,4-triazol-3-yl-2-(2,3,5-trimethylphenoxy)acetamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been investigated for its anticancer, antifungal, and antibacterial activities. In agriculture, it has been tested for its ability to enhance plant growth and protect crops from pests and diseases. In materials science, it has been explored for its potential use as a corrosion inhibitor and as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-4-9(2)10(3)11(5-8)19-6-12(18)16-13-14-7-15-17-13/h4-5,7H,6H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKJOZMLDCAXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=NC=NN2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)

![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)
